molecular formula C22H36O7 B12529636 3,4,5-Tris(2-propoxyethoxy)benzaldehyde CAS No. 653569-46-1

3,4,5-Tris(2-propoxyethoxy)benzaldehyde

Cat. No.: B12529636
CAS No.: 653569-46-1
M. Wt: 412.5 g/mol
InChI Key: HCYWKTWOHZTWMF-UHFFFAOYSA-N
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Description

3,4,5-Tris(2-propoxyethoxy)benzaldehyde is an organic compound with the molecular formula C22H34O7 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with 2-propoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris(2-propoxyethoxy)benzaldehyde typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with 2-bromoethyl propyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris(2-propoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propoxyethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,4,5-Tris(2-propoxyethoxy)benzoic acid.

    Reduction: 3,4,5-Tris(2-propoxyethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Tris(2-propoxyethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tris(2-propoxyethoxy)benzaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propoxyethoxy groups may also influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(2-methoxyethoxy)benzaldehyde: Similar structure but with methoxyethoxy groups instead of propoxyethoxy groups.

    3,4,5-Trimethoxybenzaldehyde: Contains methoxy groups instead of propoxyethoxy groups.

Uniqueness

3,4,5-Tris(2-propoxyethoxy)benzaldehyde is unique due to the presence of propoxyethoxy groups, which can impart different physicochemical properties compared to its analogs

Properties

CAS No.

653569-46-1

Molecular Formula

C22H36O7

Molecular Weight

412.5 g/mol

IUPAC Name

3,4,5-tris(2-propoxyethoxy)benzaldehyde

InChI

InChI=1S/C22H36O7/c1-4-7-24-10-13-27-20-16-19(18-23)17-21(28-14-11-25-8-5-2)22(20)29-15-12-26-9-6-3/h16-18H,4-15H2,1-3H3

InChI Key

HCYWKTWOHZTWMF-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1=CC(=CC(=C1OCCOCCC)OCCOCCC)C=O

Origin of Product

United States

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